Tnp-470 - 129298-91-5

Tnp-470

Catalog Number: EVT-285881
CAS Number: 129298-91-5
Molecular Formula: C19H28ClNO6
Molecular Weight: 401.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TNP-470 (O-(chloroacetylcarbamoyl)fumagillol), also known as AGM-1470, is a semisynthetic analog of fumagillin, a natural product derived from the fungus Aspergillus fumigatus Fresenius. [] It is classified as an angiogenesis inhibitor, meaning it hinders the formation of new blood vessels. [, , , , , , , , , , , , , , , , , ] TNP-470 has been extensively studied in scientific research for its potential application in suppressing tumor growth and metastasis by targeting angiogenesis, a process crucial for tumor development. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Fumagillin

  • Compound Description: Fumagillin is a natural product isolated from the fungus Aspergillus fumigatus. It possesses antiangiogenic activity, inhibiting the formation of new blood vessels. [] Fumagillin is also known for its antineoplastic properties. []
  • Relevance: TNP-470 is a semisynthetic analog of fumagillin, designed to enhance its potency and reduce toxicity. [, ] While fumagillin itself exhibits antiangiogenic and antineoplastic effects, TNP-470 demonstrates superior activity and improved pharmacological properties. [, ]

O-(chloroacetyl-carbamoyl)fumagillol

  • Compound Description: This compound is another name for TNP-470 (AGM-1470). It is often used interchangeably in the literature. []

Caplostatin

  • Compound Description: Caplostatin is an HPMA (N-(2-hydroxypropyl)methacrylamide) polymer conjugate of TNP-470. This formulation was developed to address the neurotoxicity observed with free TNP-470. []
  • Relevance: Caplostatin utilizes TNP-470 as its active component, conjugated to an HPMA polymer to improve its safety profile. This modification allows for targeted delivery and reduced toxicity compared to unconjugated TNP-470. []

Basic fibroblast growth factor (bFGF)

  • Compound Description: bFGF is an angiogenic growth factor involved in various cellular processes, including cell proliferation, migration, and differentiation. []
  • Relevance: bFGF promotes angiogenesis, acting in opposition to the antiangiogenic effects of TNP-470. Studies have shown that topical application of bFGF can counteract the wound healing inhibition induced by TNP-470. []

Vascular endothelial growth factor (VEGF)

  • Compound Description: VEGF is a key regulator of angiogenesis, promoting the formation of new blood vessels. It plays a crucial role in tumor growth and metastasis. [, , ]
  • Relevance: TNP-470's antiangiogenic activity is partly mediated through the inhibition of VEGF production by tumor cells and the suppression of VEGF-induced endothelial cell proliferation. [, , ] This suggests that TNP-470 targets the VEGF pathway to exert its antitumor effects.

Cisplatin

  • Compound Description: Cisplatin is a widely used chemotherapeutic agent with activity against various cancers. [, , ]
  • Relevance: Studies have demonstrated synergistic antitumor effects when TNP-470 is combined with cisplatin in various cancer models. [, , ] This synergy suggests a potential therapeutic advantage of combining TNP-470 with conventional chemotherapy.

5-Fluorouracil (5-FU)

  • Compound Description: 5-FU is another commonly used chemotherapeutic agent with broad anticancer activity. [, ]
  • Relevance: Similar to cisplatin, 5-FU exhibits synergistic antitumor effects when combined with TNP-470. This combination has been studied in various cancer models, suggesting a potential therapeutic benefit. [, ]

Adriamycin

  • Compound Description: Adriamycin (doxorubicin) is a potent chemotherapeutic drug used in various cancer treatments. [, ]

Docetaxel

  • Compound Description: Docetaxel is a chemotherapeutic agent used in the treatment of several cancers, including prostate cancer. []
  • Relevance: Studies have shown a synergistic effect of combining TNP-470 with Docetaxel in inhibiting tumor growth and metastasis in a human prostate cancer model. This synergy is mediated by enhanced apoptosis and angiogenesis suppression. []

Gemcitabine

  • Relevance: Gemcitabine is a chemotherapeutic agent that showed synergistic effects when combined with TNP-470 in a bladder cancer model. [] This combination resulted in significant tumor growth inhibition and reduced metastasis compared to single-agent treatments. [] The synergistic activity was attributed to enhanced apoptosis and suppressed angiogenesis. []

Cyclophosphamide

  • Compound Description: Cyclophosphamide is a chemotherapeutic agent commonly used in cancer treatment. [, ]
  • Relevance: Cyclophosphamide has been shown to exhibit metabolic interactions with TNP-470, specifically influencing the formation of TNP-470 metabolites. [] This interaction highlights the importance of considering potential drug-drug interactions when combining TNP-470 with other medications.
Synthesis Analysis

The synthesis of TNP-470 involves several key steps that transform fumagillin into the more potent analog. The process typically begins with the isolation of fumagillin from Fusarium moniliforme, followed by chemical modifications to enhance its efficacy and reduce toxicity.

  1. Chemical Modifications: The initial step often involves altering the structure of fumagillin to improve its pharmacological properties. This can include modifications to functional groups or the introduction of new moieties that enhance binding affinity to target enzymes.
  2. Purification: After synthesis, TNP-470 is purified using techniques such as chromatography to ensure a high degree of purity necessary for biological testing.
  3. Characterization: The synthesized compound is characterized using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Molecular Structure Analysis

TNP-470 has a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C12_{12}H15_{15}N3_{3}O5_{5}
  • Molecular Weight: 273.26 g/mol
  • Structure: The compound consists of a bicyclic structure with an amine group and multiple hydroxyl groups that are crucial for its interaction with methionine aminopeptidase-2.

The structural features allow TNP-470 to effectively bind to its target enzyme, inhibiting its activity and leading to downstream effects on cell proliferation and apoptosis .

Chemical Reactions Analysis

TNP-470 participates in several critical chemical reactions that underpin its mechanism of action:

  1. Inhibition of Methionine Aminopeptidase-2: TNP-470 binds to methionine aminopeptidase-2, inhibiting its activity. This inhibition disrupts protein myristoylation, which is essential for the proper functioning of numerous membrane proteins involved in cell signaling.
  2. Induction of Apoptosis: The compound also triggers apoptotic pathways in tumor cells, as evidenced by increased levels of apoptosis markers in treated cells. This effect is particularly notable in vascular smooth muscle cells and endothelial cells .
  3. Impact on DNA Synthesis: TNP-470 has been shown to inhibit DNA synthesis in various cell types, including vascular smooth muscle cells stimulated by growth factors such as platelet-derived growth factor and insulin-like growth factor .
Mechanism of Action

The mechanism of action of TNP-470 is multifaceted:

  1. Inhibition of Endothelial Cell Proliferation: By inhibiting methionine aminopeptidase-2, TNP-470 disrupts the cell cycle in endothelial cells, leading to reduced proliferation rates and impaired angiogenesis.
  2. Apoptosis Induction: TNP-470 promotes apoptosis in tumor cells through mechanisms that involve increased p53 activity and subsequent upregulation of pro-apoptotic factors. This effect contributes significantly to its antitumor efficacy .
  3. Vascular Remodeling: Interestingly, while TNP-470 inhibits tumor growth, it does not suppress angiogenesis in a conventional sense; instead, it leads to a unique remodeling of the tumor vasculature characterized by increased microvessel density without inducing hypoxia .
Physical and Chemical Properties Analysis

TNP-470 exhibits several notable physical and chemical properties:

Applications

TNP-470 has significant potential applications in various scientific fields:

  1. Cancer Therapy: Given its properties as an angiogenesis inhibitor and apoptosis inducer, TNP-470 is being investigated as a therapeutic agent for various cancers, including neuroblastoma and Wilms tumor.
  2. Vascular Research: Its effects on endothelial cells make it a valuable tool for studying vascular biology and the mechanisms underlying angiogenesis.
  3. Drug Development: As a model compound for developing new antiangiogenic agents, TNP-470 provides insights into structure-function relationships that can guide future drug design efforts .
Introduction to TNP-470 in Angiogenesis Research

Historical Context and Discovery of TNP-470 as an Angiogenesis Inhibitor

The discovery of TNP-470 (also known as AGM-1470) originated from a serendipitous laboratory observation in the late 1980s. Researchers in Dr. Judah Folkman's laboratory noted that endothelial cell cultures contaminated with the fungus Aspergillus fumigatus fresenius exhibited profound morphological changes and proliferation arrest. This led to the identification of fumagillin, a secreted fungal metabolite with potent anti-angiogenic properties [6] [8]. While fumagillin demonstrated significant biological activity, its clinical utility was limited by poor solubility and systemic toxicity. To address these limitations, systematic structure-activity relationship studies were conducted in collaboration with Takeda Chemical Industries (Osaka, Japan). This effort yielded TNP-470, a semisynthetic analog featuring a 6-O-(chloroacetylcarbamoyl) side chain modification that markedly enhanced its potency while reducing non-specific cytotoxicity [3] [6]. Mechanistically, TNP-470 was later found to exert its effects through covalent inhibition of methionine aminopeptidase-2 (MetAP-2), an enzyme critical for endothelial cell protein processing and cell cycle progression [3].

The compound demonstrated exceptional potency in preclinical models, inhibiting endothelial cell proliferation in vitro at concentrations 1000-fold lower than required for comparable effects on fibroblasts or tumor cells [6]. This selectivity profile established TNP-470 as one of the first targeted angiogenesis inhibitors, distinguishing it from conventional cytotoxic chemotherapeutics. Its discovery represented a pivotal moment in anti-angiogenic drug development, providing researchers with a powerful pharmacological tool to probe the fundamental biology of blood vessel formation in both physiological and pathological contexts.

Table 1: Key Developments in the Discovery of TNP-470

YearDevelopment MilestoneSignificance
Late 1980sFungal contamination observationIdentification of fumagillin's anti-endothelial effects
1990Publication of synthetic fumagillin analogsIntroduction of TNP-470 (AGM-1470) [1]
1991Preclinical efficacy reportsConfirmation of TNP-470's superior potency over fumagillin [6]
1997Identification of MetAP-2 targetElucidation of molecular mechanism [3]

Role of TNP-470 in Validating Folkman's Anti-Angiogenesis Hypothesis

Judah Folkman's revolutionary 1971 hypothesis posited that tumor growth beyond 1-2 mm³ is strictly angiogenesis-dependent, requiring the recruitment of new blood vessels for nutrient and oxygen supply [2] [10]. TNP-470 emerged as a critical pharmacological tool for experimentally validating this paradigm. Extensive preclinical studies demonstrated that TNP-470 administration potently inhibited tumor-induced neovascularization across diverse in vivo models. In the chick chorioallantoic membrane (CAM) assay, TNP-470 prevented capillary sprouting toward implanted tumor fragments, restricting their growth to avascular micromasses [6] [10]. Orthotopic and subcutaneous tumor models in rodents further confirmed that TNP-470 treatment significantly suppressed primary tumor growth and metastasis across multiple cancer types, including melanoma, glioblastoma, renal cell carcinoma, and neuroblastoma [3] [6].

Perhaps most compellingly, TNP-470 experiments provided direct evidence for the concept of tumor dormancy through angiogenesis control. Studies demonstrated that sustained, low-dose TNP-470 treatment could maintain Lewis lung carcinomas at a microscopic, avascular size indefinitely, whereas cessation of therapy prompted rapid vascularization and exponential growth [10]. This phenomenon was not limited to oncology; TNP-470 administration in diet-induced obese mice significantly reduced adipose tissue expansion by inhibiting angiogenic processes essential for adipogenesis. Treated mice exhibited reduced caloric intake, increased energy expenditure, and significantly lower final body fat percentages (34.0±1.5% vs. 23.9±1.5% in controls) despite high-fat feeding, further validating the principle that tissue growth requires concomitant vascular expansion [4].

The compound's efficacy extended beyond tumor models to pathological angiogenesis in other contexts. In ophthalmic models, TNP-470 potently inhibited corneal neovascularization, while in arthritis models, it suppressed pannus formation. These diverse effects provided comprehensive validation of Folkman's central thesis that angiogenesis represents a common, exploitable pathway across multiple disease states.

Table 2: Key Preclinical Evidence Validating Folkman's Hypothesis via TNP-470

Experimental ModelTNP-470 EffectSignificance
Chick CAM assayBlocked tumor-induced capillary sproutingConfirmed requirement of angiogenesis for tumor expansion beyond microscopic size
Rodent tumor implantsSuppressed primary tumor growth & metastasis (melanoma, glioblastoma, breast, prostate) [6]Demonstrated broad-spectrum anti-tumor efficacy
Diet-induced obesity mouse modelReduced adipose tissue vascularization and fat mass [4]Validated angiogenesis-dependence in non-oncological pathology
Tumor dormancy modelsMaintained micrometastases in avascular stateProvided proof-of-concept for anti-angiogenic maintenance therapy

TNP-470's Position in the Evolution of Anti-Angiogenic Drug Development

TNP-470 occupies a seminal position in the historical trajectory of angiogenesis inhibitors, representing the first broadly active, synthetic anti-angiogenic compound to transition into human clinical trials. Its development marked the transition from theoretical concepts and naturally occurring inhibitors (like angiostatin and endostatin) to rationally designed pharmacological agents [10]. Entering clinical development in 1992, TNP-470 pioneered the path for subsequent anti-angiogenic therapeutics, undergoing evaluation in Phase I/II trials for Kaposi's sarcoma, renal cell carcinoma, brain cancer, breast cancer, cervical cancer, and prostate cancer [3]. Its broad-spectrum activity against diverse tumor types distinguished it from later target-specific agents like VEGF inhibitors, as TNP-470 effectively inhibited capillary growth stimulated by all major angiogenic factors, including VEGF, FGF, and PDGF [8].

Despite its innovative mechanism and promising preclinical profile, clinical development of the original TNP-470 formulation encountered significant challenges. The compound exhibited a short terminal half-life (0.05–1.07 hours) requiring frequent administration, and dose-limiting neurotoxic effects (including fatigue, vertigo, ataxia, and concentration difficulties) emerged at higher doses (>177 mg/m²), restricting its therapeutic window [3]. These limitations, however, spurred innovative drug delivery strategies and structural refinements that profoundly influenced subsequent anti-angiogenic drug development. The Folkman laboratory spearheaded this evolution by creating polymer-conjugated derivatives designed to improve pharmacokinetics and reduce toxicity. Caplostatin, a TNP-470 conjugate with N-(2-hydroxypropyl)methacrylamide (HPMA), demonstrated dramatically reduced neurotoxicity and enhanced efficacy, enabling dose escalations beyond 10-fold compared to the parent compound while additionally inhibiting vascular permeability [10] [8].

Further innovation yielded Lodamin, a nanoparticle reformulation of TNP-470 incorporating polyethylene glycol-polylactic acid (PEG-PLA) polymers that self-assemble into stable micelles. This nanotechnology-enabled version overcame the acid lability of TNP-470, enabling oral bioavailability, prolonging systemic circulation, and promoting selective accumulation in tumor tissues and liver metastases while completely avoiding neurotoxicity [8]. In murine models, Lodamin demonstrated potent inhibition of primary melanoma and lung tumors and dramatically reduced hepatic metastatic burden, with researchers noting treated livers appeared "almost clean" compared to control organs replaced by tumor masses [8]. These advanced derivatives exemplify how TNP-470's limitations catalyzed innovations in drug delivery platforms that continue to influence oncological therapeutics.

TNP-470's legacy extends beyond its direct derivatives. Its early clinical experience provided invaluable insights into trial design for anti-angiogenic agents, including the need for chronic dosing schedules, appropriate biomarkers, and combination strategies. Furthermore, its identification of MetAP-2 as a druggable target spurred development of next-generation inhibitors like beloranib (though development was halted), underscoring its enduring molecular influence.

Table 3: TNP-470's Role in the Evolution of Angiogenesis Inhibitors

Drug GenerationRepresentative AgentsAdvancementsLimitations Addressed
First-generation natural inhibitorsProtamine, Platelet Factor-4, AngiostatinProof-of-concept for endogenous regulatorsLow potency, limited efficacy, complex production
TNP-470 (AGM-1470)Semisynthetic fumagillin analogBroad-spectrum activity; First synthetic inhibitor in clinical trialsShort half-life; Neurotoxicity
Polymer-conjugated derivativesCaplostatin (HPMA conjugate)Reduced neurotoxicity; Inhibited vascular permeability; Higher dosing possibleIntravenous administration required
Nanotechnology reformulationsLodamin (PEG-PLA micelle)Oral bioavailability; Tumor tissue targeting; No neurotoxicityUnder clinical development
Target-specific monoclonal antibodiesBevacizumab (anti-VEGF)High specificity; Predictable toxicity profileLimited to VEGF-dependent tumors; Resistance development

Properties

CAS Number

129298-91-5

Product Name

Tnp-470

IUPAC Name

[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] N-(2-chloroacetyl)carbamate

Molecular Formula

C19H28ClNO6

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C19H28ClNO6/c1-11(2)5-6-13-18(3,27-13)16-15(24-4)12(7-8-19(16)10-25-19)26-17(23)21-14(22)9-20/h5,12-13,15-16H,6-10H2,1-4H3,(H,21,22,23)/t12-,13-,15-,16-,18+,19+/m1/s1

InChI Key

MSHZHSPISPJWHW-PVDLLORBSA-N

SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C

Solubility

Soluble in DMSO

Synonyms

5-methoxy-4-(2-methyl-3-(3-methyl-2-butenyl)oxiranyl)-1-oxaspiro(2,5)oct-6-yl(chloroacetyl) carbamate
AGM 1470
AGM-1470
AGM1470
caplostatin
O-(chloroacetylcarbamoyl)fumagillol
TNP 470
TNP-470
TNP470

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)NC(=O)CCl)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)OC(=O)NC(=O)CCl)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.